Pindolol

Receptor pharmacology Radioligand binding Beta-blocker selectivity

Pindolol (CAS 13523-86-9) is a non-selective β-blocker with clinically significant intrinsic sympathomimetic activity (ISA) and validated 5-HT1A receptor antagonism (Ki=6.4 nM), properties not shared by atenolol, metoprolol, or propranolol at therapeutic concentrations. It maintains resting cardiac output while reducing peripheral vascular resistance, and offers low pharmacokinetic variability (CV% <40%) with high oral bioavailability (~75%). This compound is essential for protocols requiring simultaneous beta-blockade and 5-HT1A modulation, SSRI augmentation studies, and mechanistic cardiovascular investigations where pure antagonists would cause unacceptable resting bradycardia.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 13523-86-9; 28813-39-0
Cat. No. B15617129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePindolol
CAS13523-86-9; 28813-39-0
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
InChIInChI=1S/C14H20N2O2/c1-10(2)16-8-11(17)9-18-14-5-3-4-13-12(14)6-7-15-13/h3-7,10-11,15-17H,8-9H2,1-2H3
InChIKeyJZQKKSLKJUAGIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility37.2 [ug/mL] (The mean of the results at pH 7.4)
Practically Insoluble
Practically insoluble in water and slightly soluble in alcohol
8.61e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Pindolol (CAS 13523-86-9) Procurement Guide: A Non-Selective Beta-Blocker with Intrinsic Sympathomimetic Activity and 5-HT1A Antagonism


Pindolol (CAS 13523-86-9) is a non-selective β-adrenergic receptor antagonist that uniquely possesses clinically significant intrinsic sympathomimetic activity (ISA), acting as a partial agonist at β1 and β2 receptors in therapeutic dose ranges [1]. It additionally functions as a 5-HT1A/1B serotonin receptor antagonist, a property not shared by other clinically used beta-blockers such as atenolol, metoprolol, or propranolol at comparable therapeutic concentrations [2]. These dual pharmacological features distinguish it from pure antagonists and underpin its differentiated hemodynamic profile—maintaining resting cardiac output while reducing peripheral vascular resistance [3].

Why Substituting Pindolol with Another Beta-Blocker Fails: Pharmacological and Pharmacokinetic Non-Interchangeability


Beta-blockers as a class exhibit profound heterogeneity in receptor subtype selectivity, intrinsic sympathomimetic activity (ISA), lipophilicity, and metabolic clearance pathways. These differences translate directly into clinically distinct hemodynamic effects and adverse event profiles. For instance, substituting pindolol with propranolol eliminates ISA-mediated resting cardiac output maintenance and introduces extensive first-pass metabolic variability [1]. Replacing pindolol with metoprolol or atenolol removes the unique 5-HT1A antagonism and peripheral vasodilation that pindolol provides via β2-ISA, leading to increased peripheral resistance rather than reduction [2]. Pindolol's balanced hepatic/renal clearance and moderate lipophilicity yield predictable pharmacokinetics with low interindividual variability, a characteristic not shared by highly lipophilic (propranolol) or highly hydrophilic (atenolol) beta-blockers [3]. These multidimensional differences render generic in-class substitution scientifically unsound; quantitative evidence must drive compound selection.

Pindolol Quantitative Differentiation Evidence: Head-to-Head Performance Against Closest Beta-Blocker Comparators


β-Adrenoceptor Binding Affinity Profile: Non-Selective High Affinity vs. Beta-1 Selective Agents

Pindolol exhibits high affinity for both β1- and β2-adrenoceptors, distinguishing it from beta-1 selective agents such as metoprolol and atenolol. In a direct head-to-head radioligand binding study using COS-7 cell membranes transiently expressing human β1- and β2-AR subtypes, pindolol demonstrated a pKi of 8.17 ± 0.15 at β1-ARs, compared to metoprolol at 5.99 ± 0.13 and atenolol at 5.55 ± 0.14. Against the non-selective comparator propranolol (pKi 9.02 ± 0.04), pindolol shows approximately 7-fold lower β1 affinity; however, unlike propranolol, pindolol's lower β1 affinity is coupled with ISA, providing a distinct functional pharmacological profile [1].

Receptor pharmacology Radioligand binding Beta-blocker selectivity

Resting Heart Rate and Left Ventricular Function: ISA-Dependent Hemodynamic Advantage Over Propranolol

In a randomized crossover study of 23 patients with coronary artery disease, pindolol (5–10 mg BID) was compared head-to-head with propranolol (40–80 mg QID). Supine resting heart rate was reduced less by pindolol (70 ± 12 bpm) than by propranolol (63 ± 10 bpm; p < 0.01), preserving chronotropic reserve. Critically, pindolol significantly improved resting regional left ventricular ejection fraction in hypokinetic segments (p < 0.02), a benefit not observed with propranolol. Exercise heart rate reduction was equivalent between the two agents, indicating that pindolol's ISA confers rest-specific hemodynamic advantages without compromising exercise-induced sympathetic blockade [1].

Cardiology Left ventricular function Intrinsic sympathomimetic activity

5-HT1A Receptor Affinity and Partial Agonism: Unique Non-Adrenergic Mechanism Among Beta-Blockers

Pindolol demonstrates nanomolar affinity for human 5-HT1A receptors (Ki = 6.4 nM), a property absent in atenolol, metoprolol, and most clinically used beta-blockers, and substantially higher than propranolol's modest 5-HT1A affinity (Ki ≈ 139–2,789 nM depending on enantiomer and assay) [1][2]. At recombinant human 5-HT1A receptors expressed in CHO cells, (-)pindolol displays partial agonist efficacy of 20.3% relative to the endogenous ligand 5-HT (= 100%) and blocks 5-HT-stimulated [35S]-GTPγS binding by 80.2% at 100 nM 5-HT [1]. This dual 5-HT1A partial agonism/antagonism underlies the established clinical use of pindolol to accelerate and augment antidepressant response when combined with SSRIs, a therapeutic application for which no alternative beta-blocker has equivalent evidence [3].

Serotonin pharmacology 5-HT1A receptor Antidepressant augmentation

Oral Bioavailability and Pharmacokinetic Variability: Predictable Systemic Exposure vs. Erratic Absorption

Pindolol exhibits substantially higher and more predictable oral bioavailability than comparator beta-blockers due to its moderate lipophilicity and negligible hepatic first-pass extraction. Pindolol's absolute oral bioavailability is approximately 75% (fluorimetric/GLC-ECD determination), compared to only 42.4% ± 12.9% for propranolol, which undergoes extensive and variable first-pass metabolism [1][2]. A systematic review of pharmacokinetic variability across beta-blockers classified pindolol in the low-to-moderate variability category (CV% < 40% for AUC/Cmax), whereas metoprolol and propranolol exhibit high interindividual variability (CV% > 40%), with steady-state plasma concentration ratios reaching up to 30 for metoprolol [3]. Pindolol's balanced hepatic and renal clearance further eliminates the need for dose adjustments in patients with isolated hepatic or renal impairment [4].

Pharmacokinetics Bioavailability First-pass metabolism

Peripheral Vasodilation vs. Increased Peripheral Resistance: ISA-Mediated Divergent Vascular Effect

In a 6-month double-blind randomized trial comparing pindolol (5–15 mg/day) with metoprolol (100–300 mg/day) in hypertensive patients, pindolol reduced calf vascular resistance at rest by 14% (p < 0.05), whereas metoprolol tended to increase vascular resistance, producing a highly significant between-group difference (p < 0.005). Both drugs reduced blood pressure to a comparable extent, but via fundamentally different mechanisms: pindolol acts partly through peripheral vasodilation via β2-adrenoceptor ISA, while metoprolol relies exclusively on cardiac output reduction [1]. This vasodilatory effect is consistent with preclinical findings showing pindolol reduces femoral and mesenteric vascular resistance by approximately 30% in animal models [2].

Hypertension Vascular resistance Beta-2 agonism

Pindolol Best-Fit Research and Industrial Application Scenarios Guided by Quantitative Evidence


Cardiovascular Research Requiring Beta-Blockade Without Resting Hemodynamic Depression

In preclinical and clinical cardiovascular studies where pure beta-antagonists would cause excessive resting bradycardia and reduced cardiac output, pindolol provides equivalent exercise heart rate suppression to propranolol while maintaining resting heart rate and improving regional left ventricular function in hypokinetic myocardium [1]. This profile is particularly relevant for heart failure with reduced ejection fraction (HFrEF) models and coronary artery disease studies where preservation of resting chronotropic and inotropic function is critical.

Neuroscience Research Targeting Serotonergic Modulation

Pindolol is the only clinically available beta-blocker with validated 5-HT1A receptor antagonism at nanomolar concentrations (Ki = 6.4 nM), enabling its use as a pharmacological tool to probe serotonergic autoreceptor function in preclinical models and its established role in SSRI augmentation clinical trials [2]. No alternative beta-blocker demonstrates meaningful 5-HT1A binding at therapeutic concentrations, making pindolol irreplaceable for protocols requiring simultaneous beta-adrenoceptor blockade and 5-HT1A modulation.

Pharmacokinetic Studies Requiring Low Interindividual Variability and High Bioavailability

When experimental designs demand predictable plasma drug levels with minimal inter-subject variability, pindolol's low-to-moderate pharmacokinetic variability (CV% < 40%) and high oral bioavailability (~75%) offer a distinct advantage over erratic beta-blockers like propranolol (bioavailability ~42%, high variability) [3][4]. This makes pindolol the preferred beta-blocker for Phase I clinical pharmacology studies, drug-drug interaction investigations, and formulation bridging trials where consistent systemic exposure is non-negotiable.

Hypertension Research Focusing on Vascular vs. Cardiac Mechanisms

In mechanistic studies dissecting the relative contributions of cardiac output reduction vs. peripheral vasodilation to blood pressure lowering, pindolol serves as a critical investigational compound. Unlike metoprolol, which lowers blood pressure exclusively through cardiac output reduction, pindolol reduces peripheral vascular resistance by 14% at rest (p < 0.05 vs. metoprolol; between-group p < 0.005), providing a pharmacological tool to separate cardiac from vascular antihypertensive mechanisms [5].

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